molecular formula C16H14BrN3O3 B7710913 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No. B7710913
M. Wt: 376.20 g/mol
InChI Key: AVYKLTWPGDYUHA-UHFFFAOYSA-N
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Description

3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure.

Mechanism of Action

The mechanism of action of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole are not fully understood, but it has been shown to exhibit significant anti-cancer activity in vitro. The compound has been shown to induce apoptosis in several different types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its significant anti-cancer activity. The compound has been shown to induce apoptosis in several different types of cancer cells, making it a promising candidate for further study in the field of cancer research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory settings.

Future Directions

There are many potential future directions for the study of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One potential direction is the further study of its anti-cancer activity, with a focus on identifying the specific mechanisms of action that are responsible for its effects on cancer cells. Additionally, this compound could be further investigated for its potential use as a fluorescent probe in biological imaging studies. Finally, this compound could be studied for its potential use as a corrosion inhibitor in the petroleum industry.

Synthesis Methods

The synthesis of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole can be achieved through a multi-step process. The first step involves the synthesis of 3-bromo-5-ethoxy-4-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form the intermediate product, which is further reacted with hydrazine hydrate to form the final product.

Scientific Research Applications

3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant anti-cancer activity. The compound has also been studied for its potential use as a fluorescent probe in biological imaging studies. Additionally, this compound has been investigated for its potential use as a corrosion inhibitor in the petroleum industry.

properties

IUPAC Name

3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-3-22-13-9-11(8-12(17)14(13)21-2)15-19-16(23-20-15)10-4-6-18-7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYKLTWPGDYUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC=NC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

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